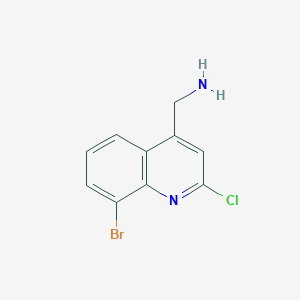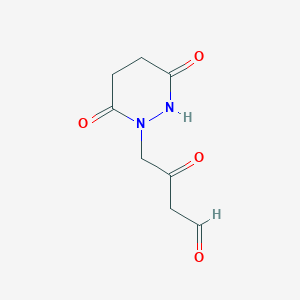
Cyclopentanol, 3-methyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 3-methyl-, cis- is an organic compound with the molecular formula C6H12O It is a type of cycloalkanol, specifically a cyclopentanol derivative with a methyl group attached to the third carbon in the ring The “cis-” prefix indicates that the substituents are on the same side of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanol, 3-methyl-, cis- can be synthesized through several methods. One common approach involves the hydrogenation of cyclopentenols. For example, ruthenium carbene complexes can catalyze ring-closing metathesis followed by hydrogenation at ambient temperature and under 1 atm of hydrogen in toluene . Another method involves the diastereoselective reductive [3 + 2] cycloaddition of allenes and enones in the presence of zinc, zinc iodide, and water .
Industrial Production Methods
Industrial production of cyclopentanol, 3-methyl-, cis- often involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . This method is favored due to its efficiency and the high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanol, 3-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 3-methylcyclopentanone or 3-methylcyclopentanoic acid.
Reduction: 3-methylcyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 3-methyl-, cis- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cycloalkanols in biological systems.
Industry: Used in the production of perfumes, medicines, and dyes, and as a solvent for various applications.
Wirkmechanismus
The mechanism of action of cyclopentanol, 3-methyl-, cis- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol, 3-methyl-, cis- can be compared with other cyclopentanol derivatives such as:
Cyclopentanol: Lacks the methyl group, resulting in different reactivity and applications.
Cyclopentanol, 3-methyl-, trans-: The trans- isomer has different spatial arrangement, leading to different physical and chemical properties.
Cyclopentanol, 2-methyl-: The methyl group is attached to the second carbon, altering its reactivity and applications.
Eigenschaften
CAS-Nummer |
5631-24-3 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(1S,3R)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
VEALHWXMCIRWGC-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C1)O |
Kanonische SMILES |
CC1CCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)
![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)


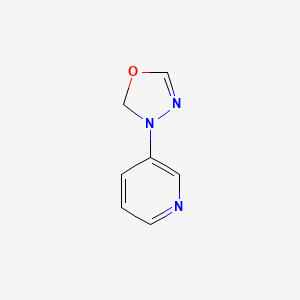
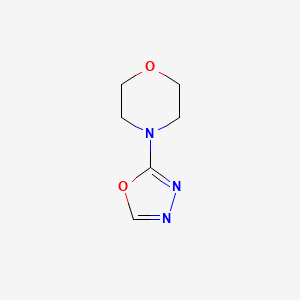


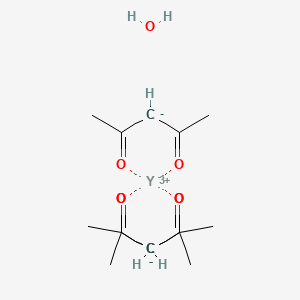
![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)
